Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate
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Overview
Description
Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a phenyl ring. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The general synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The protected amino acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Ethyl (tert-butoxycarbonyl)glycinate: Similar structure but lacks the phenyl ring.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of the phenyl ring.
Uniqueness
Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate is unique due to the presence of both the Boc protecting group and the phenyl ring, which provide specific reactivity and stability in synthetic applications .
Biological Activity
Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate is a compound that has garnered interest in medicinal chemistry and organic synthesis due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on existing research and findings.
Chemical Structure and Properties
This compound is an amino acid derivative featuring an ethyl ester group, a phenyl ring, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C15H20N2O4, with a molecular weight of approximately 294.346 g/mol. The presence of the Boc group enhances the compound's stability and reactivity, making it useful in various synthetic applications.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Amino Acid Derivative : The starting materials include ethyl glycinate and a suitable amine that can be protected with the Boc group.
- Coupling Reaction : The reaction between the protected amine and ethyl glycinate is facilitated by coupling agents to form the desired product.
- Purification : The crude product is purified using techniques such as recrystallization or chromatography.
Biological Activity
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Here are some potential activities based on related compounds:
- Antimicrobial Activity : Amino acid derivatives have been shown to possess antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative species. For example, derivatives similar to this compound could inhibit bacterial protein synthesis or disrupt cell wall integrity.
- Anticancer Potential : Some amino acid derivatives have been investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation.
Case Studies
- Antibacterial Activity : A study on related compounds demonstrated that certain amino acid derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. These compounds were effective at low micromolar concentrations, suggesting that this compound may also show similar efficacy .
- Cytotoxicity in Cancer Cells : Research has indicated that amino acid derivatives can selectively induce cytotoxic effects in cancer cell lines while sparing normal cells. For instance, a derivative structurally similar to this compound was found to significantly reduce viability in human breast cancer cells .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, we can compare it with other structurally related compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Ethyl Glycinate | C6H11NO2 | Simple amino acid derivative | Mild antimicrobial properties |
N-tert-butoxycarbonyl-L-alanine | C9H17NO4 | Contains a simple aliphatic chain | Moderate anticancer activity |
Ethyl 2-aminoacetate | C4H9NO2 | Basic structure similar to glycinate | Limited biological data available |
Properties
Molecular Formula |
C15H22N2O4 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]acetate |
InChI |
InChI=1S/C15H22N2O4/c1-5-20-13(18)10-16-11-7-6-8-12(9-11)17-14(19)21-15(2,3)4/h6-9,16H,5,10H2,1-4H3,(H,17,19) |
InChI Key |
OCWVWYNSZSPHRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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